1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidin-2-one family.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2, KI, and Oxone, as well as reducing agents and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with various biological molecules and pathways .
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-Bromophenyl)pyrrolidin-2-one: This compound lacks the chloro and chloromethyl groups, which may result in different reactivity and biological activity.
3-Iodopyrroles: These compounds have similar structural motifs but differ in their halogen substituents, leading to different chemical and biological properties.
Properties
CAS No. |
61213-52-3 |
---|---|
Molecular Formula |
C11H10BrCl2NO |
Molecular Weight |
323.01 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10BrCl2NO/c12-8-2-1-3-9(4-8)15-6-7(5-13)10(14)11(15)16/h1-4,7,10H,5-6H2 |
InChI Key |
OCZJDAYBIVASQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC(=CC=C2)Br)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.